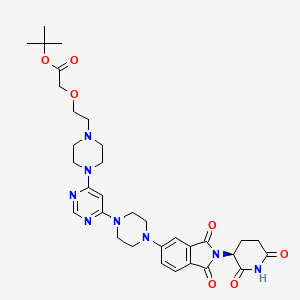

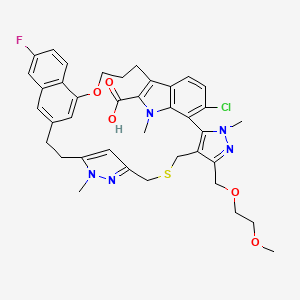

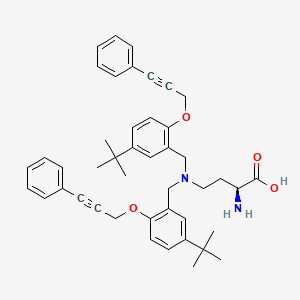

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 ist eine komplexe organische Verbindung, die mehrere funktionelle Gruppen und strukturelle Motive vereint. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in der medizinischen Chemie und pharmazeutischen Forschung von Interesse. Das Vorhandensein von Thalidomid-, Piperazin- und Pyrimidin-Einheiten deutet darauf hin, dass sie eine Reihe von biologischen Aktivitäten aufweisen kann.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Ein allgemeiner Syntheseweg kann Folgendes umfassen:

Bildung eines Thalidomid-Derivats: Die Synthese beginnt mit der Herstellung eines Thalidomid-Derivats. Dies kann durch Reaktion von Thalidomid mit einem geeigneten Reagenz erreicht werden, um die gewünschte funktionelle Gruppe einzuführen.

Piperazin-Kopplung: Das Thalidomid-Derivat wird dann unter Bedingungen mit Piperazin gekoppelt, die die Bildung einer stabilen Bindung zwischen den beiden Einheiten fördern. Dieser Schritt kann die Verwendung eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid erfordern.

Einführung von Pyrimidin: Der nächste Schritt beinhaltet die Einführung des Pyrimidinrings. Dies kann durch Reaktion des Zwischenprodukts mit einem Pyrimidin-Derivat unter Bedingungen erfolgen, die die Bildung einer kovalenten Bindung erleichtern.

Finale Funktionalisierung: Der letzte Schritt beinhaltet die Einführung der C2-O-CH2-COO-C(CH3)3-Gruppe. Dies kann durch Reaktion des Zwischenprodukts mit einem geeigneten Reagenz unter kontrollierten Bedingungen erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

Formation of Thalidomide Derivative: The synthesis begins with the preparation of a thalidomide derivative. This can be achieved by reacting thalidomide with a suitable reagent to introduce the desired functional group.

Piperazine Coupling: The thalidomide derivative is then coupled with piperazine under conditions that promote the formation of a stable bond between the two moieties. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Pyrimidine Introduction: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the intermediate with a pyrimidine derivative under conditions that facilitate the formation of a covalent bond.

Final Functionalization: The final step involves the introduction of the C2-O-CH2-COO-C(CH3)3 group. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Piperazin- und Pyrimidin-Einheiten.

Reduktion: Reduktionsreaktionen können die in der Struktur vorhandenen Carbonylgruppen angreifen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperazin- und Pyrimidinringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können unter wasserfreien Bedingungen eingesetzt werden.

Substitution: Substitutionsreaktionen können die Verwendung von Nukleophilen oder Elektrophilen unter Bedingungen erfordern, die die gewünschte Umwandlung fördern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Sie kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für Studien zur Enzyminhibition, Rezeptorbindung und zellulären Signalgebung macht.

Medizin: Die Verbindung kann als therapeutisches Mittel, insbesondere bei der Behandlung von Krankheiten, bei denen Thalidomid-Derivate Wirksamkeit gezeigt haben, Potenzial haben.

Industrie: Sie kann bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 beinhaltet wahrscheinlich mehrere molekulare Ziele und Pfade. Die Thalidomid-Einheit kann mit Proteinen interagieren, die an Entzündungen und Angiogenese beteiligt sind, während die Piperazin- und Pyrimidinringe an Rezeptoren oder Enzyme binden können. Die Gesamtwirkung der Verbindung hängt von den kombinierten Wechselwirkungen dieser funktionellen Gruppen mit ihren jeweiligen Zielen ab.

Wirkmechanismus

The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is likely to involve multiple molecular targets and pathways. The thalidomide moiety may interact with proteins involved in inflammation and angiogenesis, while the piperazine and pyrimidine rings may bind to receptors or enzymes. The compound’s overall effect will depend on the combined interactions of these functional groups with their respective targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thalidomid: Ein bekanntes Medikament mit entzündungshemmenden und antiangiogenen Eigenschaften.

Piperazin-Derivate: Verbindungen mit einer breiten Palette biologischer Aktivitäten, einschließlich antiparasitärer und antipsychotischer Wirkungen.

Pyrimidin-Derivate: Moleküle mit Anwendungen in der antiviralen und krebshemmenden Therapie.

Einzigartigkeit

(S)-Thalidomid-Piperazin-Pyrimidin-Piperazin-C2-O-CH2-COO-C(CH3)3 ist einzigartig aufgrund seiner Kombination aus Thalidomid-, Piperazin- und Pyrimidin-Einheiten. Diese Kombination kann zu einer Verbindung mit einem einzigartigen Profil biologischer Aktivitäten und potenziellen therapeutischen Anwendungen führen.

Eigenschaften

Molekularformel |

C33H42N8O7 |

|---|---|

Molekulargewicht |

662.7 g/mol |

IUPAC-Name |

tert-butyl 2-[2-[4-[6-[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1 |

InChI-Schlüssel |

GQLRDFZVGIGOTR-VWLOTQADSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |

Kanonische SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)

![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)